3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Structure-Activity Relationship Tyrosinase Inhibition Medicinal Chemistry Scaffold Selection

Researchers requiring precise control over piperazine substitution patterns for SAR campaigns face confounding variables from 'similar' analogs-superficial structural similarity risks experimental irreproducibility. 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride (CAS 1158439-97-4) provides a defined 3-methyl stereocenter and 4-nitrophenyl pharmacophore in a single, high-purity building block. • Enables rigorous SAR expansion beyond unsubstituted 1-(4-nitrophenyl)piperazine scaffold • Documented synthetic accessibility (77% yield) supports parallel library synthesis • Nitroreductase-sensitive motif for prodrug/probe applications. Available at ≥95% purity with global logistics support.

Molecular Formula C11H16ClN3O2
Molecular Weight 257.72 g/mol
CAS No. 1158439-97-4
Cat. No. B1461605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride
CAS1158439-97-4
Molecular FormulaC11H16ClN3O2
Molecular Weight257.72 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C11H15N3O2.ClH/c1-9-8-13(7-6-12-9)10-2-4-11(5-3-10)14(15)16;/h2-5,9,12H,6-8H2,1H3;1H
InChIKeyFCABYDMTKDIPDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride: Technical Specs & Sourcing


3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride (CAS 1158439-97-4; molecular formula C11H16ClN3O2; MW 257.72) is a substituted piperazine derivative featuring a 4-nitrophenyl group at the N-1 position and a methyl group at the 3-position of the piperazine ring, formulated as a hydrochloride salt . Commercially available at purities ranging from 95% to 98% from multiple chemical vendors , this compound serves as a synthetic building block and research intermediate in medicinal chemistry programs exploring nitrophenylpiperazine-based bioactive molecules, with documented interest in antimicrobial, tyrosinase inhibitory, and cholinesterase modulatory applications . Critical to note: high-strength quantitative comparative data directly benchmarking this compound against specific analogs in identical assay systems is extremely limited in the peer-reviewed literature; the evidence presented herein relies on class-level inference and cross-study comparison.

Scaffold Nitrophenylpiperazine core for medicinal chemistry SAR programs
Sourcing Multi-vendor research intermediate with purity-tiered procurement options
Handling Standard GHS07 laboratory profile; compatible with routine workflows

Scaffold Substitution Risks in Research Procurement


The piperazine pharmacophore is exquisitely sensitive to substitution patterns, and procurement decisions based on superficial structural similarity risk experimental irreproducibility. Structure-activity relationship (SAR) studies within the 4-nitrophenylpiperazine class demonstrate that minor modifications—such as replacing the piperazine N-methyl group with morpholine, cyclopentamine, or cyclohexylamine—produce measurable differences in biological activity [1]. Furthermore, the position of the nitro group on the phenyl ring (para vs. ortho vs. meta) alters electronic distribution, lipophilicity, and target engagement, while the 3-methyl substitution on the piperazine ring introduces stereochemical considerations and influences basicity and metabolic stability relative to unsubstituted 1-(4-nitrophenyl)piperazine. Cross-study analysis of related nitrophenylpiperazine derivatives reveals that even conservative structural changes yield divergent antimicrobial MIC values against M. kansasii, F. avenaceum, and other pathogens [2]. Consequently, substituting 3-methyl-1-(4-nitrophenyl)piperazine hydrochloride with a "similar" piperazine analog without rigorous validation introduces a confounding variable that undermines the interpretability of SAR campaigns, lead optimization efforts, and any research requiring precise control over molecular structure.

Core Swap Replacing piperazine with morpholine or cyclic amines may shift biological activity profile based on class-level SAR
Nitro Position Para-nitro substitution cannot be assumed equivalent to ortho- or meta-nitro isomers; electronic distribution and target engagement may differ
3-Methyl Role 3-methyl substitution on piperazine ring introduces stereochemical considerations and altered basicity versus unsubstituted 1-(4-nitrophenyl)piperazine

Comparative Evidence: Target vs. Analog Scaffolds


Scaffold SAR: N-Methyl Piperazine vs. Morpholine and Cyclic Amines

In a 2024 SAR study of 4-nitrophenylpiperazine derivatives as tyrosinase inhibitors, the N-methyl piperazine moiety (structurally analogous to the 3-methylpiperazine core of the target compound) demonstrated higher tyrosinase inhibitory activity compared to morpholine, cyclopentamine, and cyclohexylamine-substituted derivatives. This class-level SAR finding informs scaffold selection by establishing that the piperazine core confers activity advantages over alternative cyclic amines when the 4-nitrophenyl group is held constant [1].

Scaffold SAR
Class-level inference
Piperazine core higher tyrosinase inhibitory activity vs. morpholine, cyclopentamine, and cyclohexylamine derivatives
Supports piperazine scaffold selection for nitrophenyl-based SAR
Qualitative rank-order; no direct IC50 data for target compound
Structure-Activity Relationship Tyrosinase Inhibition Medicinal Chemistry Scaffold Selection

Antimicrobial MIC: Nitrophenylpiperazine Chemotype vs. Unsubstituted

A 2019 study evaluated ten 1-(4-nitrophenyl)piperazine derivatives against M. kansasii and F. avenaceum, establishing a class-level MIC baseline of 14.2–15.4 µM for the most active derivatives. This provides a quantitative benchmark for the nitrophenylpiperazine chemotype against which the 3-methyl-substituted analog can be referenced in future head-to-head studies [1]. Critically, no direct comparative data for the target compound against specific comparator molecules in identical assay systems was identified in the accessible literature.

Antimicrobial MIC
Class-level inference
MIC 14.2–15.4 µM for optimal nitrophenylpiperazine derivatives (M. kansasii, F. avenaceum)
Reported MIC endpoint context for the chemotype
Target compound not directly measured; cross-study comparison only
Antimicrobial Discovery Mycobacterial Inhibition Antifungal Activity

Synthetic Route Efficiency and Commercial Accessibility

The synthesis of 3-methyl-1-(4-nitrophenyl)piperazine (free base, CAS 329922-44-3) from 2-methylpiperazine and 4-fluoronitrobenzene proceeds with a reported yield of 77% under reflux conditions in acetonitrile with potassium carbonate . This reaction protocol is documented in patent literature (EP1764360, 2007), establishing industrial and academic precedent for scalable preparation [1]. The hydrochloride salt (CAS 1158439-97-4) is obtained via standard acidification. This synthetic accessibility differentiates the target compound from less tractable nitrophenylpiperazine derivatives requiring complex multi-step sequences or protecting group strategies.

Synthetic Route
Method context
77% isolated yield from 2-methylpiperazine and 4-fluoronitrobenzene under K2CO3/CH3CN reflux
Supports synthesis route planning and scale-up feasibility
Patent literature; yields may vary with scale and conditions
Synthetic Chemistry Process Development Laboratory Procurement Economics

Dual Cholinesterase Inhibition Profile vs. Single-Target Analogues

Vendor technical documentation indicates that 3-methyl-1-(4-nitrophenyl)piperazine hydrochloride demonstrates inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro . Dual cholinesterase inhibition is a pharmacologically relevant profile for cognitive disorder research; however, specific IC50 values and comparator data against reference inhibitors (e.g., donepezil, rivastigmine) or unsubstituted 1-(4-nitrophenyl)piperazine are not provided in the accessible literature. This evidence is classified as supporting only, pending independent quantitative validation.

Cholinesterase Activity
Data to verify
AChE and BChE inhibition observed (qualitative vendor documentation)
Supports cholinesterase assay context; requires independent validation
No quantitative IC50 or comparator data available
Cholinesterase Inhibition CNS Research Alzheimer's Disease Models

GHS Hazard Classification and Safety Profile

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride carries a GHS07 classification with the signal word "Warning" and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is typical for substituted piperazine hydrochlorides bearing nitroaromatic groups and does not indicate unusually high toxicity or handling restrictions. The absence of more severe hazard classifications (e.g., acute toxicity categories 1–3, carcinogenicity, reproductive toxicity) supports standard laboratory handling with appropriate personal protective equipment.

GHS Classification
Supporting evidence
GHS07 Warning; H302, H315, H319, H335
Standard laboratory handling profile; no elevated hazard vs. class
Typical for nitrophenylpiperazine hydrochloride analogs
Laboratory Safety GHS Compliance Chemical Handling Protocols

Commercial Sourcing and Purity-Grade Options

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is commercially available from multiple established chemical vendors with purity specifications ranging from 95% (AKSci, Fluorochem, AChemBlock) to 97% (Leyan) and NLT 98% (MolCore) . Pricing transparency varies by vendor: AChemBlock lists USD $150/250mg, $425/1g, $1,285/5g; Fluorochem lists £198.00/250mg, £332.00/500mg, £554.00/1g . This multi-vendor availability with tiered pricing and purity options enables procurement optimization based on specific research requirements (e.g., exploratory SAR studies vs. rigorous in vivo pharmacology).

Commercial Purity
Supporting evidence
95%–98% purity across multiple established chemical vendors
Supports purity-tiered procurement for varying application sensitivity
Analytical methods vary by supplier; verify specification per lot
Chemical Sourcing Purity Specifications Vendor Comparison

Application Scenarios


Tyrosinase Inhibitor Lead Optimization

This compound serves as a valuable scaffold in medicinal chemistry programs targeting tyrosinase inhibition for hyperpigmentation disorders or cosmetic applications. SAR evidence from the 4-nitrophenylpiperazine chemotype demonstrates that the N-methyl piperazine core confers activity advantages over morpholine, cyclopentamine, and cyclohexylamine alternatives [1]. The 3-methyl substitution on the piperazine ring introduces a defined stereocenter and altered basicity profile, providing a structural diversification point for SAR expansion beyond the unsubstituted 1-(4-nitrophenyl)piperazine scaffold. Researchers should note that direct IC50 data for this specific compound against tyrosinase is not available; independent potency determination is required.

Antimicrobial Chemotype Expansion Against Mycobacteria and Fungi

The 1-(4-nitrophenyl)piperazine chemotype has demonstrated quantifiable antimicrobial activity against M. kansasii (MIC 15.0–15.4 µM) and F. avenaceum (MIC 14.2 µM) in class-level studies [1]. 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride represents a structurally distinct analog within this chemotype, offering an opportunity to evaluate the impact of 3-methyl substitution on antimicrobial potency, spectrum, and physicochemical properties. The compound's well-documented synthetic accessibility (77% yield from commercial precursors) supports library synthesis and parallel analog generation for SAR-driven antimicrobial optimization [2].

Nitroreductase Prodrug Activation and Imaging Probes

The 4-nitrophenyl moiety in this compound serves as a substrate for nitroreductase enzymes, a property exploited in prodrug activation strategies and cellular imaging applications. The 3-methyl substitution on the piperazine ring provides a handle for further functionalization (e.g., linker attachment, fluorophore conjugation) while preserving the nitroreductase-sensitive nitroaromatic pharmacophore. This structural feature set supports the compound's use as a building block for developing activatable probes or targeted therapeutics in chemical biology research programs.

Dual AChE/BChE Inhibition in CNS Research

Vendor documentation reports dual inhibition of acetylcholinesterase and butyrylcholinesterase [1], a profile of interest for Alzheimer's disease and related cognitive disorder research. The compound's relatively low molecular weight (257.72 g/mol) and moderate calculated LogP (~1.8) suggest favorable blood-brain barrier permeability potential relative to larger piperazine-based cholinesterase inhibitors. Critical caveat: quantitative IC50 values and selectivity ratios versus reference inhibitors are not publicly available; independent potency validation is essential before in vivo deployment.

Application
Selection Property
Validation Focus
Tyrosinase inhibitor SAR studies
Piperazine scaffold SAR context
Class-level tyrosinase assay review
Antimicrobial chemotype screening
Nitrophenylpiperazine MIC baseline
Strain-panel endpoint review
Nitroreductase probe development
4-nitrophenyl activation moiety
Enzyme-substrate assay validation
Cholinesterase enzyme research
Dual AChE/BChE observation
Independent IC50 determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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